molecular formula C14H17N3 B6001045 N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine

N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine

Cat. No.: B6001045
M. Wt: 227.30 g/mol
InChI Key: HWOZSEYWTHYHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine, also known as 4-ATP, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents. In recent years, 4-ATP has gained attention as a potential therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits other DNA repair proteins to the site of damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be a potent inhibitor of PARP, with an IC50 value in the low micromolar range.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that this compound can induce DNA damage and cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its efficacy in cancer treatment. However, the effects of this compound on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine is its specificity for PARP inhibition. This allows for the selective targeting of cancer cells, which may reduce the toxicity of the drug. In addition, this compound has been shown to have synergistic effects with other cancer therapies, which may improve treatment outcomes. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the effects of this compound on normal cells and tissues are not well understood, which may limit its clinical use.

Future Directions

There are several future directions for the study of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the evaluation of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors. In addition, further studies are needed to evaluate the safety and toxicity of this compound in normal cells and tissues. Finally, the development of more efficient synthesis methods for this compound may improve its availability for research and clinical use.

Synthesis Methods

The synthesis of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine involves a multi-step process that has been described in several research articles. In brief, the starting material for the synthesis is 4-nitro-3-methylphenylamine, which is reacted with 2-methyl-1,4-benzenediamine to form the intermediate compound. The intermediate is then reduced with palladium on carbon to yield this compound. The purity of the final product is confirmed by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine has been extensively studied in preclinical models of cancer. Studies have shown that this compound can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This is because the inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to have synergistic effects with other cancer therapies, such as immune checkpoint inhibitors. These findings have led to the development of several clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

Properties

IUPAC Name

4-N-(4-amino-3-methylphenyl)-2-methylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOZSEYWTHYHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC(=C(C=C2)N)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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